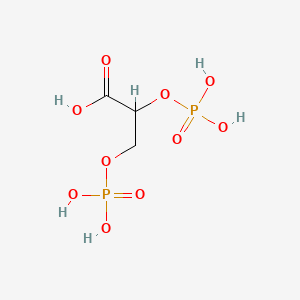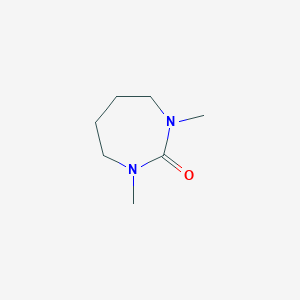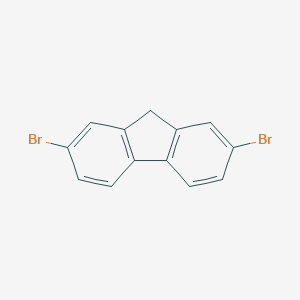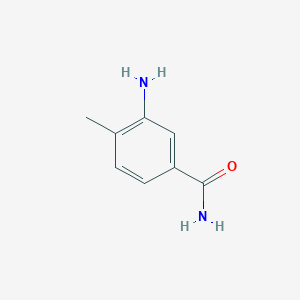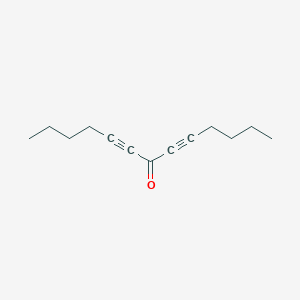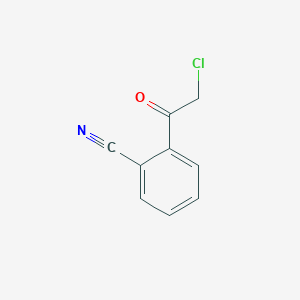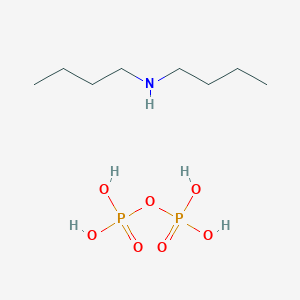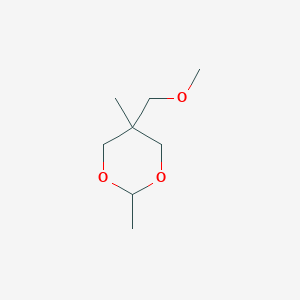
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, also known as MMD, is a cyclic acetal compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. MMD is a colorless liquid with a boiling point of 135-137°C and a molecular weight of 160.22 g/mol. In
科学研究应用
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a solubilizer and stabilizer for poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been used as a building block for the synthesis of novel drug delivery systems, such as liposomes and polymeric nanoparticles.
In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a monomer for the synthesis of cyclic acetal polymers, which have unique properties such as high thermal stability and biodegradability. These polymers have potential applications in fields such as packaging, coatings, and biomedical engineering.
作用机制
The mechanism of action of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs and polymers. The cyclic acetal structure of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane allows it to form stable complexes with molecules that have functional groups such as hydroxyl and amine groups. The stability of these complexes is believed to be due to the protection of the functional groups from the surrounding environment, which can cause degradation or hydrolysis.
生化和生理效应
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane may have low toxicity and be biocompatible, making it a potentially useful compound for biomedical applications. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been shown to have antimicrobial activity against various bacterial strains, which may be due to its ability to form stable complexes with bacterial cell membranes.
实验室实验的优点和局限性
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is also relatively easy to handle and store, making it a convenient compound for research purposes. However, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has some limitations, including its potential reactivity with certain functional groups and its limited solubility in water.
未来方向
There are several future directions for research on 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, including its potential applications in drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a solubilizer and stabilizer for poorly soluble drugs, as well as a building block for the synthesis of novel drug delivery systems. In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a monomer for the synthesis of cyclic acetal polymers with unique properties. In organic synthesis, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a protecting group for various functional groups, such as hydroxyl and amine groups, to improve the yield and selectivity of reactions.
Conclusion
In conclusion, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is a cyclic acetal compound with unique chemical properties and potential applications in various fields. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using various methods, and its stability and solubility in various solvents make it an attractive compound for research purposes. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has potential applications in drug delivery, polymer chemistry, and organic synthesis, and future research on this compound could lead to the development of novel materials and drug delivery systems.
合成方法
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using a variety of methods, including the reaction of formaldehyde with 2,5-dimethyl-1,3-dioxane in the presence of an acid catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-dioxane with methanol in the presence of a strong acid catalyst. The yield of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane using these methods is typically high, making it an attractive compound for research purposes.
属性
CAS 编号 |
19476-88-1 |
|---|---|
产品名称 |
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane |
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
5-(methoxymethyl)-2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-7-10-5-8(2,4-9-3)6-11-7/h7H,4-6H2,1-3H3 |
InChI 键 |
VWPPOYZNPCNBMV-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)COC |
规范 SMILES |
CC1OCC(CO1)(C)COC |
其他 CAS 编号 |
19476-88-1 |
同义词 |
5β-(Methoxymethyl)-2β,5α-dimethyl-1,3-dioxane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



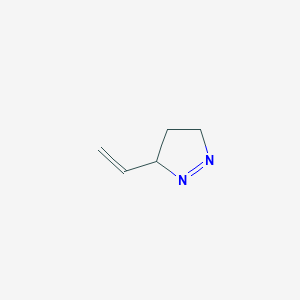
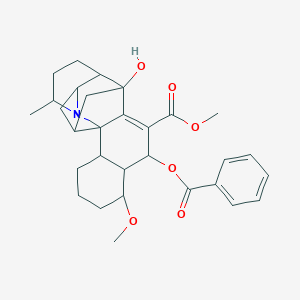
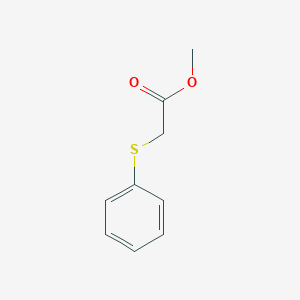
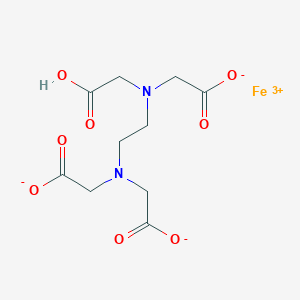
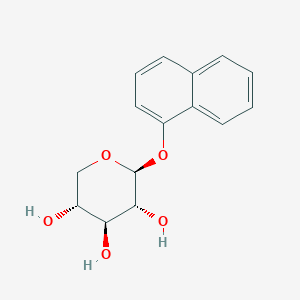
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

